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Compound of Interest

Compound Name: Stearoxypropy! dimethylamine

Cat. No.: B093239

An In-Depth Technical Guide to the Structural Analysis of Stearoxypropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine with applications
primarily in the cosmetics and personal care industries, where it functions as a conditioning
agent, emulsifier, and antistatic agent. Its molecular structure, comprising a long hydrophobic
stearyl chain and a hydrophilic dimethylamine head group connected by an ether linkage,
imparts its surfactant properties.

A precise structural analysis is paramount for ensuring product quality, verifying purity,
identifying potential impurities from synthesis, and understanding its function in formulations. It
is crucial to distinguish Stearoxypropyl dimethylamine from a structurally similar compound,
Stearamidopropyl dimethylamine. The former contains an ether bond (-C-O-C-), while the latter
features an amide bond (-C(=O)N-), leading to significant differences in chemical properties
and reactivity. This guide focuses exclusively on the structural characterization of
Stearoxypropyl dimethylamine (CAS: 17517-01-0).[1]

Molecular Structure and Physicochemical
Properties
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The fundamental structure of Stearoxypropyl dimethylamine consists of an 18-carbon
saturated alkyl (stearyl) group linked via an ether oxygen to a propyl group, which is terminally
substituted with a dimethylamine moiety. The key physicochemical properties derived from
public chemical databases are summarized below.

Property Value Source
N,N-dimethyl-3-

IUPAC Name ] [1]
octadecoxypropan-1-amine

CAS Number 17517-01-0 [1]

Molecular Formula C23H4sNO [1]

Molecular Weight 355.6 g/mol [1]

_ CCCcCccceceececececececececco

Canonical SMILES [1]

CCCN(C)C

Integrated Workflow for Structural Analysis

A comprehensive structural elucidation of Stearoxypropyl dimethylamine requires an
integrated approach, utilizing multiple analytical techniques. A logical workflow ensures that
data from each method complements the others, leading to an unambiguous structural
confirmation.
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Caption: Logical workflow for the comprehensive structural analysis of Stearoxypropyl
dimethylamine.

Key Analytical Techniques and Experimental
Protocols

The following sections detail the primary analytical methods for characterizing the structure of
Stearoxypropyl dimethylamine, including generalized experimental protocols and expected
data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce structural
information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is
particularly suitable for this molecule due to its volatility.

Experimental Protocol (GC-MS):

e Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an
Electron lonization (EI) source.

e Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pum) is suitable.
e Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
« Inlet: Split/splitless injector at 280-300°C.

e Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min,
and hold for 5-10 minutes.

MS Conditions: El source at 70 eV. Mass scan range of m/z 40-600.

Expected Fragmentation Pattern: The molecular ion peak [M]* at m/z 355 is expected but may
be weak or absent in El. The most characteristic fragmentation is the alpha-cleavage adjacent
to the nitrogen atom, which is a dominant process for amines.[2][3] Cleavage of the ether bond
can also occur.
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m/z (Predicted) Fragment lon Structure Fragmentation Pathway

355 [C23HaoNQO]* Molecular lon [M]*

|C22| |46 a Illetll ra L4

Alpha-cleavage, forming
58 [CsHsN]* [CH2=N(CHs)2]*. This is often
the base peak.

Cleavage between Ca and C[3
298 [C18H370-CH2-CH2]* ]
of the propyl amine group.

Cleavage at the ether C-O

255 [CisH39o]*
bond, loss of «O(CHz2)sN(CHs)2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of the molecule. *H NMR identifies the chemical environment of protons, while 13C
NMR identifies the different carbon atoms.

Experimental Protocol (*H and 13C NMR):

Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCls).

e Acquisition (*H): Acquire spectrum with a standard pulse program, typically with 16-32 scans.

¢ Acquisition (*3C): Acquire spectrum using a proton-decoupled pulse sequence, typically
requiring several hundred to a few thousand scans for adequate signal-to-noise. DEPT-135
experiments can be run to distinguish between CH, CHz, and CHs groups.

Predicted *H NMR Chemical Shifts (in CDCIs): Protons nearer to the electronegative oxygen
and nitrogen atoms are shifted downfield.[2][4][5]
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Protons Approx. & (ppm) Multiplicity Integration
CHs-(CH2)16- 0.88 Triplet (t) 3H
CHs-(CH2)16- 1.25 Broad Multiplet ~32H
-O-CH2-CHa2- 3.41 Triplet (t) 2H
-O-CH2-CHa- 1.80 Quintet (p) 2H
-CH2-CH2-N- 2.35 Triplet (t) 2H
-N-(CHs3)2 2.22 Singlet (s) 6H

Predicted 13C NMR Chemical Shifts (in CDCIs): Similar to tH NMR, carbons closer to
heteroatoms are deshielded and appear at higher chemical shifts.[5]

Carbons Approx. é (ppm)
CHs3-(CH2)16- 14.1

CHs-(CHa2)16- 22.7-31.9
-O-CH2-CHa2- 71.5

-O-CH2-CHz2- 29.5

-CH2-CHa2-N- 57.0

-N-(CHs)2 454

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups
present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):
e Instrumentation: A standard FTIR spectrometer.

o Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or
NaCl plates (if liquid at room temp) or as a KBr pellet (if solid).
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e Acquisition: Spectra are typically collected over the range of 4000-400 cm~1 by averaging
16-32 scans at a resolution of 4 cm~1.

Expected Characteristic Absorption Bands: The spectrum will be dominated by alkane C-H
stretches, with a key diagnostic peak for the C-O-C ether linkage. As a tertiary amine, it will lack
N-H stretching bands.[4][6]

Wavenumber (cm—?) Vibration Functional Group
2950 - 2850 C-H Stretch Alkane (CHz2, CH3)

1470 - 1450 C-H Bend Alkane

1150 - 1050 C-O-C Stretch Ether (strong, diagnostic)
1250 - 1020 C-N Stretch Aliphatic Amine

Proposed Synthesis Pathway and Impurity Profiling

While specific manufacturing processes are often proprietary, a chemically logical route for
synthesizing Stearoxypropyl dimethylamine is the Williamson ether synthesis. This pathway
informs the potential process-related impurities that must be monitored during quality control.
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Caption: Proposed Williamson ether synthesis route for Stearoxypropyl dimethylamine.
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This synthesis involves the deprotonation of stearyl alcohol with a strong base to form the
stearyl alkoxide, followed by nucleophilic substitution on 3-chloro-N,N-dimethylpropan-1-amine.

Potential Impurities:

e Unreacted Starting Materials: Stearyl alcohol and 3-chloro-N,N-dimethylpropan-1-amine.
o Side Products: Elimination products from the chloro-amine starting material.

e Homocoupling Products: Dimerization of starting materials.

These impurities can be detected and quantified using the chromatographic and spectroscopic
techniques described above, particularly GC-MS for its high sensitivity and separation
capabilities.

Conclusion

The structural analysis of Stearoxypropyl dimethylamine is achieved through a synergistic
combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While MS
confirms the molecular weight and provides fragmentation clues, NMR offers definitive proof of
the atomic connectivity and carbon-hydrogen framework. FTIR serves as a rapid method to
confirm the presence of key functional groups, notably the characteristic ether linkage, and the
absence of others (like amide or hydroxyl groups). This multi-faceted analytical approach is
essential for the unambiguous structural confirmation, purity assessment, and quality control of
Stearoxypropyl dimethylamine in research and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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